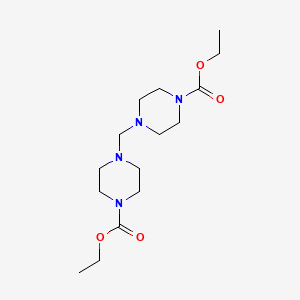
Bis(4-carbethoxy-1-piperazine) methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-carbethoxy-1-piperazine) methane is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two carbethoxy groups attached to the piperazine ring, linked through a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-carbethoxy-1-piperazine) methane typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-carbethoxy-1-piperazine) methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are performed under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Bis(4-carbethoxy-1-piperazine) methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(4-carbethoxy-1-piperazine) methane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(3-chlorophenyl)piperazine (mCPP): A piperazine derivative with psychoactive properties.
1,4-bis(2-hydroxyethyl)piperazine: Used in the synthesis of pharmaceuticals and as a buffering agent.
1,4-diazabicyclo[2.2.2]octane (DABCO): A bicyclic piperazine used as a catalyst in organic synthesis.
Uniqueness: Bis(4-carbethoxy-1-piperazine) methane is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of carbethoxy groups and the methylene bridge differentiates it from other piperazine derivatives, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
63981-46-4 |
|---|---|
Formule moléculaire |
C15H28N4O4 |
Poids moléculaire |
328.41 g/mol |
Nom IUPAC |
ethyl 4-[(4-ethoxycarbonylpiperazin-1-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H28N4O4/c1-3-22-14(20)18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)15(21)23-4-2/h3-13H2,1-2H3 |
Clé InChI |
UOCUDGZQFFDOMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)CN2CCN(CC2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















